molecular formula C24H16Cl3N3O5 B2560542 (Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380563-67-7

(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2560542
M. Wt: 532.76
InChI Key: PGJWOXHXVQGJJM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Photoluminescence Properties

  • Synthesis and Photoluminescence of π-Extended Fluorene Derivatives : Research on π-extended fluorene derivatives, including those with nitro groups, has shown high fluorescence quantum yields and unique solvatochromic behavior, indicating potential applications in fluorescent materials and optical sensors (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).

Structural Analysis and Synthesis

  • Characterization of Ethyl Cyano-3-Phenylpropenoates : Studies on compounds structurally similar to the query compound, such as ethyl cyano-3-phenylpropenoates, offer insights into their crystalline structure and spectral properties, which could be relevant for understanding the physicochemical characteristics of (Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide (James E. Johnson et al., 2006).

Electrochemical Applications

  • Electrochromic Aromatic Polyamides : The development of electrochromic aromatic polyamides based on electroactive moieties suggests potential applications of the query compound in the development of materials with reversible electrochemical oxidation, useful for electrochromic devices (Hung-Ju Yen & Guey‐Sheng Liou, 2009).

Corrosion Inhibition

  • Acrylamide Derivatives as Corrosion Inhibitors : Research into acrylamide derivatives for corrosion inhibition reveals that compounds with cyano and nitro groups can offer effective protection for metals in corrosive environments, suggesting a potential application area for the compound (Ahmed Abu-Rayyan et al., 2022).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as toxicity or flammability, and providing guidelines for safe handling and use.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or ways to improve its synthesis.


Please note that this is a general guide and the specifics may vary depending on the particular compound and the available research. For a detailed analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3O5/c1-34-22-11-17(30(32)33)6-7-21(22)29-24(31)16(12-28)8-14-9-19(26)23(20(27)10-14)35-13-15-4-2-3-5-18(15)25/h2-11H,13H2,1H3,(H,29,31)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJWOXHXVQGJJM-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-{3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl}-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

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